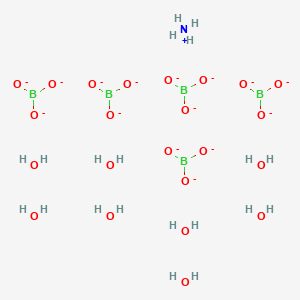![molecular formula C9H11NO2 B13831928 1-[6-[(1R)-1-hydroxyethyl]pyridin-2-yl]ethanone](/img/structure/B13831928.png)
1-[6-[(1R)-1-hydroxyethyl]pyridin-2-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-[(1R)-1-hydroxyethyl]pyridin-2-yl]ethanone is a chemical compound with a unique structure that includes a pyridine ring substituted with a hydroxyethyl group and an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-[(1R)-1-hydroxyethyl]pyridin-2-yl]ethanone typically involves the cyclization of 1-(6-methylpyridin-2-yl)-2-(quinolin-4-yl)ethanone with hydrazine hydrate under dimethylformamide solvent . This method ensures the formation of the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[6-[(1R)-1-hydroxyethyl]pyridin-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethanone moiety can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield acetyl derivatives, while reduction of the ethanone moiety may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-[6-[(1R)-1-hydroxyethyl]pyridin-2-yl]ethanone has several scientific research applications:
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-[6-[(1R)-1-hydroxyethyl]pyridin-2-yl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group and pyridine ring play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the context.
Vergleich Mit ähnlichen Verbindungen
Comparison: 1-[6-[(1R)-1-hydroxyethyl]pyridin-2-yl]ethanone is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. In contrast, compounds like 1-[6-(trifluoromethyl)-3-pyridinyl]ethanone and 2,6-Diacetylpyridine have different substituents that influence their reactivity and applications. The hydroxyethyl group enhances the compound’s solubility and ability to form hydrogen bonds, making it more versatile in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H11NO2 |
|---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
1-[6-[(1R)-1-hydroxyethyl]pyridin-2-yl]ethanone |
InChI |
InChI=1S/C9H11NO2/c1-6(11)8-4-3-5-9(10-8)7(2)12/h3-6,11H,1-2H3/t6-/m1/s1 |
InChI-Schlüssel |
APBRARLHPPMMRA-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](C1=NC(=CC=C1)C(=O)C)O |
Kanonische SMILES |
CC(C1=NC(=CC=C1)C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-amino-1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B13831855.png)






![Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-YL]-(9CI)](/img/structure/B13831880.png)
![1,3,9-Triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene](/img/structure/B13831882.png)




